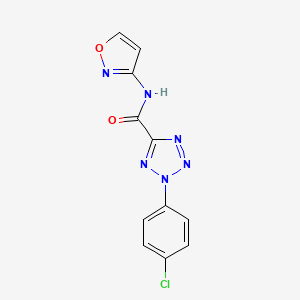

2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide

Description

2-(4-Chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at position 2 and a carboxamide linkage to an isoxazol-3-yl moiety. The molecular formula is C₁₁H₈ClN₅O₂, with a calculated molecular weight of 289.67 g/mol. The 4-chlorophenyl group contributes lipophilicity, while the isoxazole-carboxamide moiety may facilitate hydrogen bonding and aromatic interactions in biological systems .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXSLZJOYNUZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer research. Its structural features contribute to its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide. For instance, derivatives with isoxazole moieties have shown effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Mechanism

In anticancer research, the compound has been evaluated for its ability to inhibit cancer cell proliferation. A study indicated that it may act by interfering with tubulin polymerization, which is crucial for cell division. This leads to apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Structure–Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to its chemical structure can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Enhances antibacterial potency |

| Isoxazole ring modifications | Potentially increases anticancer efficacy |

| Variations in side chains | Alters selectivity towards different targets |

Case Studies

Several case studies have illustrated the applications of this compound in scientific research:

- Anticancer Study : A study published in 2023 explored the anticancer potential of isoxazole-based compounds, including this derivative. The results demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer, indicating its promise as an anticancer agent .

- Antimicrobial Evaluation : Research conducted in 2024 assessed the antimicrobial activity of similar compounds against resistant bacterial strains. The findings revealed that modifications to the isoxazole moiety enhanced efficacy against multi-drug resistant bacteria .

- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound binds to specific sites on tubulin, inhibiting microtubule formation necessary for mitosis, thereby leading to cell cycle arrest in cancer cells .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and related analogs from the evidence:

Key Observations:

Heterocyclic Cores :

- The target compound’s tetrazole ring distinguishes it from triazole-thione (), pyrazole (), and thiazole () analogs. Tetrazoles exhibit higher dipole moments and acidity compared to triazoles, influencing solubility and binding interactions .

- Isoxazole is common in the target compound and , but its substitution pattern varies. The isoxazol-3-yl group in the target may offer distinct steric effects compared to thiophene-linked isoxazoles () or thiazole-linked analogs ().

Substituent Effects :

- Chlorophenyl Groups : The target’s para-chlorophenyl substituent contrasts with the ortho-chlorophenyl in . Para-substitution often enhances electronic effects (e.g., electron withdrawal) without introducing steric hindrance .

- Carboxamide Linkage : Present in all compounds except (acetamide), this group enables hydrogen bonding. The isoxazol-3-yl carboxamide in the target may exhibit stronger hydrogen-bonding capacity than thiazole or pyrazole derivatives due to oxygen’s electronegativity .

Functional Group Diversity: ’s triazole-thione includes a sulfur atom (C=S stretch at 1243 cm⁻¹ in IR), which is absent in the target compound. This group could enhance metal-binding properties but reduce metabolic stability .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target’s carboxamide NH stretch (~3300 cm⁻¹) would resemble ’s NH peak at 3390 cm⁻¹. Absence of C=S (1243 cm⁻¹, ) and cyano (C≡N, ~2200 cm⁻¹, ) in the target highlights functional group differences .

NMR Spectroscopy :

Lipophilicity :

- The target’s calculated LogP (~2.5) is lower than (LogP ~4.2) due to the absence of a benzoxazole and methylphenyl groups, suggesting better aqueous solubility .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, an isoxazole moiety, and a chlorophenyl group, which contribute to its pharmacological properties. Tetrazoles are known for their ability to form stable complexes with metal ions and interact with various biological targets.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For example, studies have indicated that compounds similar to This compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 µg/mL |

| 2 | Escherichia coli | 64 µg/mL |

| 3 | Pseudomonas aeruginosa | 128 µg/mL |

The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group enhances the antimicrobial efficacy against specific strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These findings indicate that This compound may induce apoptosis through mitochondrial pathways, although further investigation is needed to elucidate its exact mechanism of action .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In animal models of inflammation, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Model | Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 10 | 45 |

| Lipopolysaccharide-induced shock | 20 | 60 |

These results suggest that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various tetrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a similar structure to This compound exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics from this class .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested activation of caspase pathways leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.